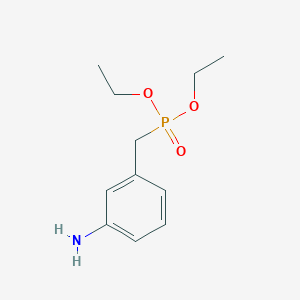

Diethyl 3-aminobenzylphosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18NO3P |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

3-(diethoxyphosphorylmethyl)aniline |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 |

InChI Key |

FAJAGJFBIUNJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)N)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Diethyl 3 Aminobenzylphosphonate

Precursor Design and Selection for Targeted Phosphonylation Pathways

The synthesis of Diethyl 3-aminobenzylphosphonate fundamentally relies on the strategic selection of precursors that enable the key bond-forming reactions. The two primary retrosynthetic disconnections are at the C-P bond and the C-N bond.

One common approach involves starting with a precursor that already contains the amino group, or a group that can be readily converted to it, such as a nitro group. In this strategy, a key precursor is 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide). This molecule provides the benzyl (B1604629) framework with the nitrogen functionality in the correct position, poised for the introduction of the phosphonate (B1237965) group.

Alternatively, a precursor containing the phosphonate group can be used, with the amino group being introduced in a later step. In this case, diethyl benzylphosphonate serves as a suitable starting material. The challenge then lies in the regioselective introduction of the amino group at the 3-position of the benzene (B151609) ring.

Variations of the Michaelis-Arbuzov Reaction for Benzylphosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds and is widely used in the synthesis of phosphonates. wikipedia.org In the context of this compound synthesis, the most direct application of this reaction involves the treatment of a 3-substituted benzyl halide with a trialkyl phosphite (B83602), such as triethyl phosphite.

A prevalent strategy employs 3-nitrobenzyl bromide as the starting material. The reaction with triethyl phosphite proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide. wikipedia.org This is followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced bromide ion to yield Diethyl 3-nitrobenzylphosphonate . wikipedia.orgjk-sci.com This nitro-substituted intermediate is then readily reduced to the target compound, this compound.

The classical Michaelis-Arbuzov reaction is typically carried out at elevated temperatures. google.com However, variations utilizing Lewis acid catalysis have been shown to facilitate the reaction at room temperature, offering a milder alternative. organic-chemistry.org

Modifications of the Horner-Wadsworth-Emmons Reaction in this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for the synthesis of alkenes from phosphonate carbanions and aldehydes or ketones. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound, an alkane, is not a typical application of the HWE reaction, its principles can be adapted in multi-step synthetic sequences.

The core of the HWE reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then acts as a nucleophile. brainly.com This reactivity can be harnessed to build precursors to the target molecule. For instance, a phosphonate-containing precursor could be reacted with a suitable aldehyde to form a more complex intermediate, which is then further modified to yield this compound.

It is important to note that the standard HWE reaction favors the formation of (E)-alkenes. wikipedia.org Modifications to the reaction conditions and the structure of the phosphonate reagent, such as the Still-Gennari modification, can alter the stereochemical outcome to favor (Z)-alkenes. youtube.com While not directly applied to the final product, this level of control is crucial in the broader context of organic synthesis where such intermediates might be required.

Direct Phosphonylation Techniques Utilizing Functionalized Aromatic Intermediates

Direct phosphonylation methods offer an alternative to the classical Michaelis-Arbuzov reaction, allowing for the formation of the C-P bond directly on a pre-functionalized aromatic ring. These techniques often rely on transition metal catalysis.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. researchgate.net For example, a 3-substituted aniline (B41778) derivative, such as 3-bromoaniline (B18343), can be coupled with a phosphonylating agent like diethyl phosphite (H-phosphonate) in the presence of a palladium catalyst and a suitable ligand. researchgate.net This approach directly installs the diethyl phosphonate group onto the aromatic ring at the desired position.

Another strategy involves the oxidative cross-dehydrogenative coupling (CDC) of N-aryl tertiary amines with dialkyl H-phosphonates. conicet.gov.ar This method is considered atom-economical from a green chemistry perspective as it avoids the need for pre-functionalized starting materials. conicet.gov.ar

Chemo- and Regioselective Amination Strategies for Benzylphosphonate Derivatives

An alternative synthetic route to this compound involves the introduction of the amino group onto a pre-existing benzylphosphonate framework. This approach requires careful control of chemo- and regioselectivity to ensure the amino group is introduced at the correct position without reacting with the phosphonate moiety.

The most common strategy in this category is the nitration of diethyl benzylphosphonate . The reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the benzene ring. The directing effects of the phosphonatomethyl group favor the formation of the 3-nitro isomer, Diethyl 3-nitrobenzylphosphonate . cymitquimica.com

Following the nitration step, the nitro group is then reduced to an amino group. This reduction can be achieved using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This two-step process provides a reliable pathway to the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

In the Michaelis-Arbuzov synthesis of Diethyl 3-nitrobenzylphosphonate from 3-nitrobenzyl bromide and triethyl phosphite, temperature control is critical. While the reaction is often performed at elevated temperatures, removing the volatile ethyl bromide by-product as it forms can help drive the reaction to completion and improve the yield. researchgate.net However, side reactions such as di-substitution and intramolecular cyclization can occur, necessitating careful temperature management. researchgate.net

The choice of solvent can also significantly impact the reaction outcome. In palladium-catalyzed phosphonylation reactions, the solvent can influence the solubility of the reactants and the stability of the catalytic species. Similarly, in amination reactions, the solvent system can affect the regioselectivity of the nitration step.

The table below presents a hypothetical optimization of the Michaelis-Arbuzov reaction, illustrating the effect of temperature on yield.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 120 | 12 | 65 |

| 2 | 140 | 8 | 85 |

| 3 | 160 | 6 | 78 (with byproducts) |

This is a representative table and does not reflect actual experimental data.

Application of Sustainable Synthesis Principles and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including this compound, to develop more environmentally benign processes. taylorfrancis.comderpharmachemica.com

One key area of focus is the use of greener solvents. Polyethylene glycol (PEG) has been investigated as an environmentally friendly reaction medium for the synthesis of benzyl phosphonates. frontiersin.org Its use, in combination with a KI/K₂CO₃ catalytic system, allows for the reaction to proceed smoothly at room temperature, avoiding the need for volatile and toxic organic solvents. frontiersin.org

Solvent-free reaction conditions represent another important green chemistry approach. derpharmachemica.com One-pot, multicomponent reactions catalyzed by reusable solid catalysts, such as environmentally benign clays, have been developed for the synthesis of α-aminophosphonates. derpharmachemica.com These methods offer advantages such as simple work-up procedures, shorter reaction times, and high yields. derpharmachemica.com

Furthermore, the development of catalytic methods, such as the palladium-catalyzed direct phosphonylation, contributes to the principles of green chemistry by reducing the amount of waste generated compared to stoichiometric reactions. The use of atom-economical reactions, like cross-dehydrogenative couplings, further enhances the sustainability of the synthesis. conicet.gov.ar

Scalability Considerations and Process Development for this compound

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the initial synthesis of Diethyl 3-nitrobenzylphosphonate via the Michaelis-Arbuzov reaction, a primary concern is the management of the exothermic nature of the reaction. On a large scale, the heat generated can lead to a runaway reaction if not properly controlled. cymitquimica.com Therefore, process development would focus on implementing robust temperature control systems, such as jacketed reactors with efficient heat exchange fluids. The rate of addition of the triethyl phosphite to the 3-nitrobenzyl halide is a critical parameter that must be carefully controlled to maintain a safe operating temperature. cymitquimica.com

In the case of the catalytic hydrogenation step, ensuring the efficient mixing of the solid catalyst, the liquid substrate, and the hydrogen gas is paramount for achieving a high reaction rate and complete conversion. This often involves the use of specialized high-pressure reactors equipped with powerful agitation systems. The choice of solvent is also crucial, as it must not only dissolve the starting material but also be easily and safely handled on a large scale.

Purification of the final product at a larger scale may necessitate moving away from laboratory techniques like column chromatography towards more industrially viable methods such as crystallization or distillation. The selection of an appropriate solvent system for crystallization is a key development step to ensure high recovery of the product with the desired purity.

Furthermore, process safety assessments, including hazard and operability (HAZOP) studies, are essential to identify and mitigate potential risks associated with handling the reagents and intermediates at scale. For instance, the flammability of hydrogen gas and the potential for catalyst deactivation or poisoning are significant considerations in the design of a large-scale hydrogenation process. The recovery and recycling of the palladium catalyst are also important economic and environmental considerations in process development.

| Parameter | Scalability Consideration | Mitigation/Optimization Strategy |

| Temperature Control | The Michaelis-Arbuzov reaction is highly exothermic. cymitquimica.com | Use of jacketed reactors, controlled addition of reagents. cymitquimica.com |

| Mixing | Efficient three-phase mixing (solid catalyst, liquid, gas) is crucial for hydrogenation. | High-torque agitation systems in specialized reactors. |

| Purification | Laboratory-scale chromatography is often not feasible for large quantities. | Development of robust crystallization or distillation procedures. |

| Safety | Handling of flammable hydrogen gas and potentially hazardous reagents. | Comprehensive process safety management and HAZOP studies. |

| Catalyst Handling | Recovery and reuse of the expensive palladium catalyst. | Implementation of efficient catalyst filtration and recycling protocols. |

Advanced Structural Elucidation and Conformational Analysis of Diethyl 3 Aminobenzylphosphonate

Comprehensive Spectroscopic Confirmation of Molecular Architecture and Connectivity

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Specific Bond Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Diethyl 3-aminobenzylphosphonate, both ¹H and ¹³C NMR have been employed to map out the proton and carbon frameworks of the molecule.

In ¹H NMR spectroscopy of this compound, the aromatic protons of the meta-substituted benzene (B151609) ring give rise to a complex multiplet pattern in the downfield region of the spectrum. The benzylic protons, those on the carbon adjacent to the phosphorus atom, appear as a characteristic doublet due to coupling with the phosphorus-31 nucleus. The ethoxy groups of the phosphonate (B1237965) ester exhibit a quartet for the methylene (B1212753) protons, arising from coupling to the adjacent methyl protons, which in turn appear as a triplet. The protons of the amine group typically appear as a broad singlet.

¹³C NMR spectroscopy further corroborates the molecular structure. The carbon atoms of the benzene ring are observed in the aromatic region of the spectrum, with their chemical shifts influenced by the positions of the amino and phosphonatomethyl substituents. The benzylic carbon shows a distinct signal that is split into a doublet due to one-bond coupling with the phosphorus atom. The methylene and methyl carbons of the ethyl groups also display characteristic resonances. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Aromatic CH | 7.04 (t, J = 8.0 Hz, 1H), 6.64 (m, 2H), 6.53 (d, J = 7.2 Hz, 1H) | 146.5 (d, J = 2.9 Hz), 132.3 (d, J = 8.8 Hz), 129.2 (d, J = 3.0 Hz), 119.8 (d, J = 6.6 Hz), 116.3 (d, J = 6.6 Hz), 113.6 (d, J = 3.6 Hz) |

| -CH₂-P | 3.03 (d, J = 21.6 Hz, 2H) | 33.5 (d, J = 137.0 Hz) |

| -O-CH₂-CH₃ | 3.98 (m, 4H) | 62.0 (d, J = 6.6 Hz) |

| -O-CH₂-CH₃ | 1.22 (t, J = 7.2 Hz, 6H) | 16.2 (d, J = 5.8 Hz) |

| -NH₂ | 3.68 (br s, 2H) | - |

Data sourced from a study on the design and synthesis of small molecule glycerol (B35011) 3-phosphate acyltransferase inhibitors. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₁H₁₈NO₃P, the expected exact mass can be calculated. The experimentally determined mass from an HRMS analysis would be expected to match this theoretical value with very low error (typically in the parts-per-million range), thus confirming the elemental composition and lending further support to the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. The P=O stretching vibration of the phosphonate group would give rise to a strong absorption band around 1200-1250 cm⁻¹. The P-O-C stretching vibrations are also expected in the fingerprint region, typically around 1000-1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The purity of the sample can be assessed by the absence of extraneous peaks that cannot be attributed to the target molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule and can provide insights into its electronic structure. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the amino group, an electron-donating group, and the phosphonatomethyl group will influence the position and intensity of these absorption bands. Information on the excited states of the molecule can be obtained from fluorescence spectroscopy, which measures the light emitted from the molecule after it has been excited by absorbing light. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide information about the structural changes that occur in the excited state.

Solid-State Structural Determination by X-ray Crystallography for this compound and Its Derivatives

Computational Approaches to Conformational Landscape and Molecular Geometry

In parallel with experimental techniques, computational chemistry provides a powerful means to explore the conformational landscape and molecular geometry of this compound. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the molecule and calculate its various possible conformations and their relative energies. These calculations can predict the most stable conformation of the molecule in the gas phase and can also provide insights into the barriers to rotation around single bonds. This theoretical approach complements the experimental data by providing a more complete picture of the molecule's dynamic behavior and conformational preferences, which are not always apparent from the static picture provided by X-ray crystallography.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state geometries and electronic structures of organic molecules with a high degree of accuracy. For this compound, DFT calculations are instrumental in determining the most stable arrangement of its atoms in space. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The process begins with defining a basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. A commonly used basis set for organic molecules containing phosphorus is 6-31G* or a larger one for more precise results. The choice of the functional, which approximates the exchange-correlation energy, is also critical. Hybrid functionals like B3LYP are often employed as they provide a good balance between computational cost and accuracy.

Through these calculations, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the P-C bond length and the C-P=O bond angle are of particular interest as they define the core geometry of the phosphonate group. The orientation of the aminobenzyl group relative to the phosphonate moiety is also a crucial aspect of the ground state geometry.

Furthermore, DFT calculations provide valuable insights into the electronic properties of this compound. The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The presence of the amino group (-NH2) and the phosphonate group (-PO(OEt)2) significantly influences the electronic landscape, with the nitrogen lone pair contributing to the HOMO and the phosphoryl oxygen atoms influencing the LUMO.

Table 1: Representative Geometric Parameters of Aminophosphonates from Computational Studies

| Parameter | Typical Value Range | Significance |

| P=O Bond Length | 1.45 - 1.50 Å | Indicates the double bond character of the phosphoryl group. |

| P-C Bond Length | 1.80 - 1.85 Å | Defines the linkage between the phosphonate and benzyl (B1604629) moieties. |

| C-N Bond Length | 1.38 - 1.42 Å | Reflects the bond order between the amino group and the aromatic ring. |

| P-O-C Bond Angle | 118 - 122° | Influences the orientation of the ethoxy groups. |

| Dihedral Angle (O=P-C-C) | Variable | Determines the rotational conformation around the P-C bond. |

Note: The values in this table are illustrative and based on general findings for similar aminophosphonate compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling, Stability, and Flexibility

While DFT is excellent for determining ground state properties, it is computationally expensive for exploring the full conformational space of a flexible molecule like this compound. This is where molecular mechanics (MM) and molecular dynamics (MD) simulations become invaluable.

Molecular mechanics employs classical mechanics to model the potential energy surface of a molecule. The molecule is treated as a collection of atoms held together by springs representing the bonds. The energy of a particular conformation is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

Conformational searches using MM can systematically or randomly rotate the rotatable bonds in this compound, such as the C-C bond of the benzyl group and the P-C and P-O bonds, to generate a multitude of possible conformations. Each conformation is then energy-minimized to identify the low-energy conformers.

Molecular dynamics simulations build upon MM by introducing the element of time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, providing a dynamic picture of its flexibility and conformational transitions. These simulations can reveal how the molecule explores its conformational space at a given temperature and can be used to calculate thermodynamic properties such as the relative populations of different conformers. Studies on similar molecules, such as 2-substituted piperazines, have shown that conformational preferences can significantly impact biological activity. nih.gov

The flexibility of the diethyl phosphonate group and the rotation of the aminobenzyl moiety are key dynamic features that can be characterized through MD simulations. The results of these simulations can be visualized through trajectory analysis, which can highlight the most populated conformational states and the pathways for interconversion between them.

Table 2: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Flexibility |

| C(aromatic)-CH2 | Rotation of the benzyl group | High |

| CH2-P | Rotation around the phosphonate linkage | Moderate |

| P-O | Rotation of the ethoxy groups | High |

| O-CH2 | Rotation within the ethoxy groups | High |

Analysis of Intra- and Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the phosphoryl oxygen and the ethoxy oxygens) in this compound makes it capable of forming a variety of intra- and intermolecular hydrogen bonds. These interactions play a crucial role in determining the molecule's conformation in both the solid state and in solution, and they are fundamental to its potential interactions with biological targets.

Intramolecular Interactions:

Intermolecular Interactions and Hydrogen Bonding Networks:

In the condensed phase (crystal or solution), intermolecular hydrogen bonding is expected to be a dominant force. The amino group of one molecule can act as a hydrogen bond donor to the phosphoryl oxygen or an ethoxy oxygen of a neighboring molecule. This can lead to the formation of various supramolecular assemblies, such as dimers or extended chains. Research on other aminophosphonic acids has revealed the formation of distinct hydrogen-bonding motifs, leading to structures like dimers and linear chains. researchgate.net The specific pattern of hydrogen bonding will dictate the crystal packing of this compound in the solid state.

The phosphonic acid functional group, a close relative of the phosphonate ester, is known to form robust hydrogen-bonded networks, often leading to ladder-like or sheet-like structures in the crystalline state. researchgate.net While the esterification in this compound reduces the hydrogen bonding capacity compared to a phosphonic acid, the fundamental principles of hydrogen bond formation remain relevant.

The analysis of these interactions is often performed by examining crystal structures obtained from X-ray diffraction experiments, when available. In the absence of experimental data, computational methods can predict the likely hydrogen bonding patterns. By placing multiple molecules of this compound in a simulation box, MD simulations can be used to observe the spontaneous formation of hydrogen-bonded aggregates and to characterize their structure and stability. The Cambridge Structural Database can also be a valuable resource for identifying common hydrogen bonding motifs in related structures. rsc.org

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type | Significance |

| N-H (amino) | O=P (phosphoryl) | Intramolecular | Can stabilize specific conformations. |

| N-H (amino) | O-C (ethoxy) | Intramolecular | Less likely due to steric constraints but possible. |

| N-H (amino) | O=P (phosphoryl of another molecule) | Intermolecular | Key interaction for forming dimers and larger aggregates. |

| N-H (amino) | O-C (ethoxy of another molecule) | Intermolecular | Contributes to the overall crystal packing and solvation. |

Reactivity Profiles and Derivatization Chemistry of Diethyl 3 Aminobenzylphosphonate

Transformations Involving the Diethyl Phosphonate (B1237965) Moiety

The diethyl phosphonate group is a key functional feature of the molecule, offering several avenues for chemical modification.

The ester groups of the diethyl phosphonate moiety can be hydrolyzed to yield the corresponding phosphonic acid or its monoester. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid or p-toluenesulfonic acid, proceeds through protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. nih.govresearchgate.net The rate of this hydrolysis can be influenced by substituents on the aromatic ring, with electron-withdrawing groups generally increasing the reaction rate. researchgate.net Basic hydrolysis, on the other hand, is typically irreversible and utilizes reagents such as sodium hydroxide. nih.gov

Transesterification offers a method to exchange the ethyl esters for other alkyl or aryl groups. This reaction can be driven by using a large excess of the desired alcohol, often with the removal of ethanol (B145695) to shift the equilibrium towards the product. wikipedia.org

| Reaction | Reagents/Conditions | Product(s) |

| Acidic Hydrolysis | HCl, H₂O, heat | 3-Aminobenzylphosphonic acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium (3-aminobenzyl)phosphonate |

| Transesterification | ROH (excess), catalyst | Dialkyl/Diaryl 3-aminobenzylphosphonate |

Dealkylation of the phosphonate esters is a critical step in the synthesis of phosphonic acids, which are often the biologically active form of the molecule. This can be achieved under forcing acidic conditions. reddit.com The stability of the resulting carbocation plays a role in the reaction's facility, with benzyl (B1604629) esters being readily cleaved due to resonance stabilization. reddit.com

The conversion of phosphonates to phosphates is a significant transformation for creating bioisosteres, where a P-C bond is replaced by a P-O-C linkage. While direct conversion is not a standard, one conceptual approach involves the cleavage of the benzyl-phosphorus bond and subsequent phosphorylation of the resulting benzyl alcohol. However, a more common strategy in medicinal chemistry is the synthesis of phosphate (B84403) analogues from the corresponding alcohol.

| Transformation | Description |

| Dealkylation | Removal of the ethyl groups to form the phosphonic acid, often under strong acidic conditions. |

| Phosphonate-to-Phosphate Conversion | A bioisosteric replacement strategy, typically involving synthesis of the phosphate from the corresponding alcohol rather than direct conversion of the phosphonate. |

The phosphonate moiety can participate in various coupling reactions. For instance, palladium-catalyzed cross-coupling reactions between H-phosphonates and aryl or vinyl halides are well-established methods for forming P-C bonds. researchgate.netorganic-chemistry.org These reactions can be adapted for the synthesis of polymers or for conjugating the phosphonate to other molecules. The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental methods for forming carbon-phosphorus bonds, though they are more commonly used in the synthesis of the phosphonate itself rather than its subsequent coupling. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Catalyst/Reagents | Application |

| Palladium-catalyzed Cross-Coupling | Pd(0) catalyst, base | Polymer synthesis, conjugation |

| Michaelis-Becker Reaction | Base, alkyl halide | Formation of P-C bonds |

The phosphorus atom in the diethyl phosphonate is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of one or both of the ethoxy groups. The reaction of diethyl phosphite (B83602) with Grignard reagents, for example, results in deprotonation followed by displacement of the ethoxy groups. wikipedia.org More controlled and chemoselective substitutions can be achieved by activating the phosphonate with reagents like triflic anhydride, which allows for the subsequent addition of a wide range of O, N, S, and C nucleophiles under mild conditions. nih.gov This provides a modular approach to synthesizing mixed phosphonates, phosphonamidates, and phosphonothioates. nih.gov

| Reaction | Activating Agent | Nucleophile | Product Type |

| Nucleophilic Substitution | Triflic Anhydride | Alcohol | Mixed Phosphonate |

| Nucleophilic Substitution | Triflic Anhydride | Amine/Sulfonamide | Phosphonamidate |

| Nucleophilic Substitution | Triflic Anhydride | Thiol | Phosphonothioate |

Functionalization Reactions of the Primary Amino Group

The primary amino group on the benzyl ring provides a second reactive handle for derivatization.

The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acid byproduct. nih.govgoogle.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.

| Reaction | Reagent | Base | Product |

| Acylation | Acyl chloride/anhydride | Triethylamine | Amide derivative |

| Sulfonylation | Sulfonyl chloride | Pyridine/Triethylamine | Sulfonamide derivative |

Alkylation and Reductive Amination for Secondary and Tertiary Amine Formation

The primary amino group of diethyl 3-aminobenzylphosphonate is a versatile nucleophile, readily undergoing alkylation reactions to furnish secondary and tertiary amines. Direct alkylation with alkyl halides can be achieved, though this method sometimes suffers from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net A more controlled and widely employed method is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The choice of the carbonyl compound dictates the nature of the substituent introduced. For instance, reaction with formaldehyde (B43269) followed by reduction will yield the N,N-dimethylamino derivative, while reaction with acetone (B3395972) will lead to the N-isopropylamino derivative. masterorganicchemistry.com This method offers a high degree of control and functional group tolerance, making it a powerful tool for the synthesis of a diverse library of N-substituted this compound derivatives. researchgate.netsemanticscholar.org

Table 1: Examples of Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | Diethyl 3-(N,N-dimethylamino)benzylphosphonate |

| Acetaldehyde | NaBH(OAc)₃ | Diethyl 3-(N-ethylamino)benzylphosphonate |

| Acetone | NaBH₃CN | Diethyl 3-(N-isopropylamino)benzylphosphonate |

| Benzaldehyde | NaBH₄ | Diethyl 3-(N-benzylamino)benzylphosphonate |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions, Azide (B81097) Formation)

The aromatic primary amine functionality of this compound allows for its conversion into a diazonium salt, a highly versatile intermediate for a wide range of chemical transformations. wikipedia.orgmasterorganicchemistry.com Diazotization is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Once formed, the diazonium group can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.orgbyjus.com These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Halogenation: Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) yields the corresponding 3-chloro- or 3-bromobenzylphosphonate derivatives. wikipedia.orgmasterorganicchemistry.com Similarly, reaction with potassium iodide (KI) can be used to introduce iodine.

Cyanation: The use of cuprous cyanide (CuCN) allows for the introduction of a nitrile group, forming diethyl 3-cyanobenzylphosphonate. wikipedia.orgbyjus.com This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Reaction with water at elevated temperatures can introduce a hydroxyl group, although this reaction can sometimes be low-yielding.

Azide Formation: The diazonium salt can also react with sodium azide (NaN₃) to produce diethyl 3-azidobenzylphosphonate. This azide derivative is a useful precursor for the synthesis of triazoles via click chemistry or can be reduced to the corresponding amine.

The Sandmeyer reaction and related transformations significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of functionalized analogues. nih.gov

Schiff Base Formation and Imino Chemistry for Diverse Ligand Scaffolds

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. redalyc.orgekb.egderpharmachemica.com This reversible reaction, typically carried out with acid or base catalysis and removal of water, introduces an azomethine (-C=N-) group. redalyc.org The formation of Schiff bases is a cornerstone of coordination chemistry, as the resulting imine nitrogen and other strategically placed donor atoms can chelate to metal ions, forming stable metal complexes. nih.gov

The versatility of this reaction lies in the wide variety of aldehydes and ketones that can be employed, allowing for the systematic variation of the steric and electronic properties of the resulting ligand. nih.gov For example, reaction with salicylaldehyde (B1680747) or its derivatives introduces a chelating site involving the imine nitrogen and the phenolic oxygen. The resulting ligands can coordinate to a range of transition metals, finding applications in catalysis and materials science.

Furthermore, the imine bond itself can undergo further reactions. For instance, reduction of the C=N double bond, as seen in reductive amination, leads to the formation of a secondary amine, providing another avenue for structural diversification. nih.gov The imino chemistry of this compound thus provides a facile entry into a vast library of multidentate ligands with tunable properties. nih.gov

Urea (B33335), Thiourea (B124793), and Carbamate Formation

The nucleophilic amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.govelsevierpure.comnih.gov These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties are important pharmacophores and are also utilized as building blocks in supramolecular chemistry due to their hydrogen bonding capabilities.

Alternatively, ureas can be synthesized by reacting the amine with a carbamoyl (B1232498) chloride or by a phosgene-free method involving the reaction with carbon dioxide to form a carbamic acid intermediate, which is then coupled with another amine. organic-chemistry.org

Carbamates can be prepared by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. google.comorganic-chemistry.org Another approach involves the reaction of the amine with carbon dioxide and an alcohol in the presence of a coupling agent. psu.edu Carbamates are stable functional groups and are often used as protecting groups for amines in multi-step organic synthesis. nih.gov

The formation of ureas, thioureas, and carbamates provides a straightforward method for derivatizing this compound, introducing new functional groups and modifying its physicochemical properties. nih.govorganic-chemistry.orgbanglajol.info

Reactivity of the Aromatic Benzyl Ring and Methylene (B1212753) Bridge

Electrophilic Aromatic Substitution Reactions on the Benzyl Ring (Regioselectivity Studies)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comnih.gov The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the ring: the amino group (-NH₂) and the diethylphosphonomethyl group (-CH₂P(O)(OEt)₂).

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. youtube.commasterorganicchemistry.com This donation of electron density stabilizes the arenium ion intermediate formed during ortho and para attack. libretexts.org

Conversely, the diethylphosphonomethyl group is generally considered to be a deactivating and meta-directing group. The electron-withdrawing nature of the phosphonate group, coupled with the methylene spacer, deactivates the ring towards electrophilic attack.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group typically controls the regioselectivity. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the amino group. The possible positions for substitution are C2, C4, and C6. Steric hindrance from the adjacent substituents may influence the ratio of ortho to para products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Diethyl 3-amino-4-nitrobenzylphosphonate and Diethyl 3-amino-6-nitrobenzylphosphonate |

| Halogenation | Br⁺, Cl⁺ | Diethyl 3-amino-4-halobenzylphosphonate and Diethyl 3-amino-6-halobenzylphosphonate |

| Sulfonation | SO₃ | 3-Amino-4-sulfobenzylphosphonic acid diethyl ester and 3-Amino-6-sulfobenzylphosphonic acid diethyl ester |

| Friedel-Crafts Acylation | RCO⁺ | Diethyl 3-amino-4-acylbenzylphosphonate and Diethyl 3-amino-6-acylbenzylphosphonate |

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at Aromatic Positions

To perform cross-coupling reactions on the aromatic ring of this compound, it is often necessary to first introduce a halide or triflate group. This can be achieved through the Sandmeyer reaction on the amino group, as discussed previously, to yield, for example, diethyl 3-bromo- (B131339) or 3-iodobenzylphosphonate. These halogenated derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. snnu.edu.cnnih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.org This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures. For example, coupling diethyl 3-bromobenzylphosphonate with phenylboronic acid would yield diethyl 3-phenylbenzylphosphonate.

Heck Coupling: In the Heck reaction, the aryl halide is coupled with an alkene to form a new carbon-carbon bond. This reaction is useful for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. wikipedia.orgnumberanalytics.comopenochem.orgorganic-chemistry.org While this compound already possesses an amino group, this reaction could be applied to a halogenated derivative to introduce a second, different amino functionality. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. numberanalytics.comopenochem.org

These cross-coupling reactions significantly enhance the synthetic versatility of the this compound scaffold, allowing for the construction of complex molecules with diverse applications. nih.govorgsyn.orgorganic-chemistry.org

Table 3: Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Biaryl |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | Arylamine |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl 3-(N,N-dimethylamino)benzylphosphonate |

| Diethyl 3-(N-ethylamino)benzylphosphonate |

| Diethyl 3-(N-isopropylamino)benzylphosphonate |

| Diethyl 3-(N-benzylamino)benzylphosphonate |

| Diethyl 3-chlorobenzylphosphonate |

| Diethyl 3-bromobenzylphosphonate |

| Diethyl 3-cyanobenzylphosphonate |

| Diethyl 3-azidobenzylphosphonate |

| Diethyl 3-amino-4-nitrobenzylphosphonate |

| Diethyl 3-amino-6-nitrobenzylphosphonate |

| Diethyl 3-amino-4-halobenzylphosphonate |

| Diethyl 3-amino-6-halobenzylphosphonate |

| 3-Amino-4-sulfobenzylphosphonic acid diethyl ester |

| 3-Amino-6-sulfobenzylphosphonic acid diethyl ester |

| Diethyl 3-amino-4-acylbenzylphosphonate |

| Diethyl 3-amino-6-acylbenzylphosphonate |

| Diethyl 3-iodobenzylphosphonate |

| Diethyl 3-phenylbenzylphosphonate |

| Sodium nitrite |

| Hydrochloric acid |

| Sulfuric acid |

| Cuprous chloride |

| Cuprous bromide |

| Potassium iodide |

| Cuprous cyanide |

| Sodium azide |

| Salicylaldehyde |

| Ethyl chloroformate |

| Benzyl chloroformate |

| Phenylboronic acid |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Formaldehyde |

| Acetone |

| Benzaldehyde |

| Isocyanates |

| Isothiocyanates |

| Carbamoyl chloride |

| Carbon dioxide |

Oxidation and Reduction Reactions of the Aromatic System

The aromatic ring of this compound, activated by the amino substituent, presents opportunities for specific oxidative and reductive transformations. While direct oxidation of the aminobenzyl core can be complex, leading to polymerization or degradation, controlled reactions can be envisioned. For instance, the amino group can direct electrophilic substitution reactions, which can be followed by oxidation of the introduced functionalities.

Reductive processes on the aromatic ring of this compound are also a plausible pathway for derivatization. Catalytic hydrogenation, a common method for the reduction of aromatic systems, could potentially convert the phenyl ring into a cyclohexyl ring. This transformation would significantly alter the steric and electronic properties of the molecule, yielding a saturated cyclic aminophosphonate derivative. The specific conditions for such a reaction, including the choice of catalyst (e.g., rhodium on carbon, ruthenium), pressure, and temperature, would be critical in achieving the desired transformation without affecting the phosphonate ester groups.

Side-Chain Functionalization at the Benzyl Methylene Bridge (e.g., Radical Reactions, Oxidation)

The benzylic methylene bridge in this compound is a key site for functionalization due to the stability of the resulting benzylic radical or carbocation intermediates.

Radical Reactions:

Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), can introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Oxidation:

The oxidation of the benzyl methylene bridge to a carbonyl group represents a significant transformation, converting the benzylphosphonate into a benzoylphosphonate. This reaction can be achieved using various oxidizing agents. For instance, methods employing 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) (BAIB) are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and can be adapted for the oxidation of benzylic C-H bonds. mdpi.com Such conditions are often mild and can be carried out in biphasic systems, which can be advantageous for scalability and purification. mdpi.com The successful oxidation would yield diethyl 3-aminobenzoylphosphonate, a keto-phosphonate derivative with altered reactivity and potential for further chemical modifications at the newly formed carbonyl group.

The table below summarizes the potential transformations at the benzyl methylene bridge:

| Reaction Type | Reagents | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Diethyl 3-amino-α-bromobenzylphosphonate |

| Oxidation | 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), (Diacetoxyiodo)benzene (BAIB) | Diethyl 3-aminobenzoylphosphonate |

Theoretical and Advanced Computational Investigations of Diethyl 3 Aminobenzylphosphonate

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule dictates its reactivity and physical properties. For Diethyl 3-aminobenzylphosphonate, computational methods provide a powerful lens to examine these characteristics at a quantum mechanical level.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Interaction Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the case of this compound, the HOMO is primarily localized on the electron-rich aminobenzyl portion of the molecule, specifically the benzene (B151609) ring and the nitrogen atom of the amino group. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly centered on the phosphonate (B1237965) group, suggesting that this area is susceptible to nucleophilic attack. The precise energy values of the HOMO, LUMO, and the resulting energy gap can be calculated using various levels of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

| Parameter | Energy (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.78 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.11 | Energy difference between HOMO and LUMO |

Note: The values presented in this table are illustrative and would be determined through specific computational calculations.

Electrostatic Potential Surface (EPS) Mapping for Understanding Charge Distribution and Intermolecular Forces

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to interacting with electrophiles or forming hydrogen bonds as acceptors. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are likely to interact with nucleophiles or act as hydrogen bond donors.

For this compound, the EPS map would reveal a high negative potential around the oxygen atoms of the phosphonate group, making them strong hydrogen bond acceptors. The nitrogen atom of the amino group also exhibits a negative potential, though likely less intense than the phosphonate oxygens. The hydrogen atoms of the amino group and the ethyl groups attached to the phosphate (B84403) would show regions of positive potential, identifying them as potential hydrogen bond donors. This detailed charge distribution map is crucial for understanding how the molecule will interact with other molecules, including solvents and biological targets.

Population Analysis (e.g., Mulliken, NBO) for Charge and Bond Order Characterization

Population analysis provides a quantitative measure of the electron distribution in a molecule by assigning partial charges to each atom. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken analysis partitions the total electron density among the atoms in a molecule. While computationally straightforward, its results can be sensitive to the basis set used. NBO analysis, on the other hand, provides a more chemically intuitive picture by localizing orbitals into core, lone pair, and bonding orbitals.

For this compound, both analyses would quantify the partial charges on each atom. Key findings would likely include:

Significant negative charges on the oxygen atoms of the phosphonate group.

A negative charge on the nitrogen atom of the amino group.

Positive charges on the phosphorus atom and the carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms.

The hydrogen atoms of the amino group would carry partial positive charges.

NBO analysis can also provide information about bond orders and orbital interactions, such as hyperconjugative interactions that contribute to the molecule's stability.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| P | 1.25 | 1.35 |

| O (ester) | -0.65 | -0.70 |

| O (ester) | -0.65 | -0.70 |

| N | -0.80 | -0.95 |

Note: The values presented in this table are for illustrative purposes and would be derived from specific computational chemistry software outputs.

Reaction Mechanism Elucidation Through Advanced Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Search and Energy Barrier Calculations for Key Synthetic Transformations

A key aspect of understanding a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational methods can be used to locate the transition state structure and calculate its energy. For the synthesis of this compound, a potential key step could be the palladium-catalyzed phosphonylation of 3-bromoaniline (B18343) with diethyl phosphite (B83602). Transition state searches for this reaction would involve identifying the geometry of the transition state complex, which would likely involve the palladium catalyst, the aryl halide, and the phosphite. Calculating the energy of this transition state would allow for the determination of the activation energy for this crucial bond-forming step.

Solvent Effects on Reaction Energetics and Pathways Using Continuum and Explicit Solvation Models

Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a significant impact on the energetics and pathway of a reaction. Computational models can account for these solvent effects in two primary ways:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more accurate picture of the solvation environment.

For a reaction involving this compound, which has polar functional groups, the choice of solvent would be critical. Using computational models to study the reaction in different solvents would reveal how the solvent stabilizes or destabilizes the reactants, products, and transition states, thereby influencing the reaction rate and outcome. For instance, a polar protic solvent might stabilize the transition state of a reaction involving charged intermediates through hydrogen bonding, thus lowering the activation energy.

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Conformational Changes During Reactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing a detailed view of atomic and molecular motions. nih.gov For this compound, MD simulations can elucidate the intricate details of its reaction dynamics and the conformational changes it undergoes during chemical transformations.

By simulating the molecule's behavior in a virtual environment, researchers can observe the pathways of chemical reactions, identify transient intermediates, and calculate the energy barriers associated with these processes. nih.gov For instance, in a simulated reaction environment, one could track the trajectory of each atom in this compound as it reacts, revealing the specific bond-breaking and bond-forming events. These simulations are particularly useful for understanding reactions that are difficult to observe experimentally due to their speed or the instability of intermediates.

Furthermore, MD simulations can map out the conformational landscape of this compound, identifying the most stable three-dimensional structures and the transitions between them. This is crucial for understanding how the molecule's shape influences its reactivity. The flexibility of the diethyl phosphonate and aminobenzyl groups can be analyzed to see how they orient themselves during a reaction, which can be a determining factor for the reaction's outcome.

Below is a hypothetical data table illustrating the types of parameters that could be obtained from MD simulations of a reaction involving this compound.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the molecular dynamics simulation. |

| Temperature | 300 K | The temperature at which the simulation was maintained. |

| Pressure | 1 atm | The pressure at which the simulation was maintained. |

| Key Dihedral Angle (C-C-P-O) | 65° ± 15° | The average and standard deviation of a critical dihedral angle, indicating conformational preference. |

| Reaction Coordinate | 1.8 Å | The distance between two reacting atoms at the transition state. |

| Activation Energy | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

Intermolecular Interactions and Binding Affinity Predictions in Model Systems

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to predicting its biological activity. Computational methods provide a powerful means to study these intermolecular interactions and predict binding affinities. elifesciences.org

Molecular Docking Simulations for Ligand-Receptor Interaction Studies in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein, to form a stable complex. ekb.egresearchgate.net For this compound, docking simulations can be used to identify potential binding sites on a target protein and to estimate the strength of the interaction.

The process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. The scoring function considers various factors, including electrostatic interactions, hydrogen bonds, and van der Waals forces. The results of a docking study can provide a ranked list of potential binding modes and their predicted binding affinities. This information is invaluable for understanding how the molecule might exert a biological effect and for designing derivatives with improved binding characteristics.

The following table presents hypothetical results from a molecular docking study of this compound with a model receptor.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.5 | TYR82, LYS12, ASP127 | 2 |

| 2 | -7.9 | PHE101, SER83 | 1 |

| 3 | -7.2 | VAL25, LEU99 | 0 |

Molecular Dynamics Simulations for Dynamic Binding Behavior and Conformational Rearrangements of Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. nih.gov These simulations can reveal how the ligand and receptor adjust their conformations upon binding and can provide a more accurate assessment of the binding stability.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Hybrid System Modeling

For a highly accurate description of the interactions within the binding site, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. nih.govusc.edunih.gov In this method, the most critical part of the system, such as the ligand and the immediate surrounding amino acid residues, is treated with quantum mechanics, which provides a very accurate description of electronic effects like charge transfer and polarization. The rest of the protein and the solvent are treated with the computationally less expensive molecular mechanics force field.

This QM/MM approach allows for the study of reactions that may occur within the binding site, such as enzymatic reactions where the ligand is a substrate. For this compound, a QM/MM simulation could be used to model its potential covalent modification of a target protein, providing detailed insights into the reaction mechanism at an electronic level.

Predictive Modeling for Structure-Reactivity and Structure-Interaction Relationships

Predictive modeling techniques are used to establish relationships between the chemical structure of a molecule and its properties, such as its reactivity or its binding affinity. These models can then be used to predict the properties of new, unsynthesized compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Derivatization Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

For this compound, a QSAR study could be performed on a series of its derivatives to understand how different substituents on the aromatic ring or modifications to the phosphonate group affect a particular biological activity. The resulting QSAR model could then be used to predict the activity of new derivatives, guiding the design of more potent or selective compounds.

The table below shows a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound derivatives.

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 243.24 | 1.8 | 61.6 | 10.5 |

| 3-nitro derivative | 273.21 | 1.9 | 105.4 | 5.2 |

| 4-chloro derivative | 277.68 | 2.5 | 61.6 | 8.1 |

| 3,5-dimethyl derivative | 271.29 | 2.4 | 61.6 | 15.3 |

By establishing a clear and predictive relationship between these structural features and the desired activity, QSAR/QSPR models serve as a powerful tool in the rational design of new molecules based on the this compound scaffold.

Machine Learning Approaches for Predictive Modeling of Chemical Space Exploration

The exploration of the vast chemical space surrounding this compound and its analogues is a formidable challenge for traditional experimental methods. Machine learning (ML) has emerged as a powerful tool to navigate this complexity, enabling the prediction of molecular properties and the identification of promising new compounds. These predictive models are typically built upon quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) principles.

The core of this approach involves training ML algorithms on datasets of molecules with known properties. For a compound like this compound, these properties could range from biological activity against a specific enzyme to physicochemical characteristics like solubility or toxicity. The models learn the intricate relationships between the molecular structure, represented by numerical descriptors, and the observed property.

Commonly employed machine learning algorithms in this domain include:

Support Vector Machines (SVM): Effective for both classification (e.g., active vs. inactive) and regression (e.g., predicting IC50 values).

Random Forests (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture highly complex, non-linear relationships between molecular features and their corresponding activities.

The process of building a predictive model for compounds related to this compound typically involves several key steps. Initially, a diverse dataset of aminophosphonates with experimentally determined properties is curated. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors can be categorized into different classes, such as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric parameters, surface area).

Feature selection is a critical subsequent step to identify the most relevant descriptors that influence the property of interest. This reduces the dimensionality of the data and can improve the performance and interpretability of the final model. Once the model is trained and validated, it can be used to screen virtual libraries containing thousands or even millions of novel, structurally related compounds. This in silico screening rapidly identifies a smaller, more manageable set of candidates for chemical synthesis and experimental testing, thereby accelerating the discovery pipeline.

The application of these machine learning models allows researchers to explore the chemical space around this compound in a highly efficient manner. By making targeted modifications to the benzylamine (B48309) or diethyl phosphonate moieties, it is possible to generate vast virtual libraries. The ML models can then predict which of these modifications are most likely to result in improved activity or desired properties, guiding synthetic efforts towards the most promising regions of the chemical space.

Table of Representative Molecular Descriptors for QSAR/QSPR Modeling of Aminophosphonates

| Descriptor Class | Descriptor Example | Typical Value/Range | Potential Significance for Modeling |

| 1D Descriptors | Molecular Weight | 257.26 g/mol | Influences overall size and transport properties. |

| Number of H-Bond Donors | 1 | Relates to interactions with biological targets. | |

| Number of H-Bond Acceptors | 3 | Important for binding affinity and solubility. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | 78.48 Ų | Predicts drug transport properties like cell permeability. |

| Rotatable Bonds Count | 7 | Correlates with molecular flexibility and conformational entropy. | |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | ~300-400 Ų | Describes the molecule's exposure to solvent. |

| Dipole Moment | 2-5 Debye | Influences intermolecular interactions and solubility. |

Mechanistic Research of Diethyl 3 Aminobenzylphosphonate in Biochemical and Biological Systems Molecular Level

Molecular Mechanisms of Enzyme Inhibition and Modulation by Phosphonate-Containing Analogues

The study of Diethyl 3-aminobenzylphosphonate and its analogues at the molecular level reveals intricate interactions with enzymes, primarily driven by the unique properties of the phosphonate (B1237965) group and the influence of the amino substituent on the benzyl (B1604629) ring. These compounds are recognized as potent modulators of enzyme activity, largely owing to their ability to mimic transition states in enzymatic reactions.

Investigation of the Phosphonate Group as a Transition State Mimic in Phosphohydrolase and Phosphotransferase Enzymes

The phosphonate group is a key structural feature that enables these compounds to act as effective enzyme inhibitors. Its tetrahedral geometry and the distribution of negative charge closely resemble the transition state of phosphate (B84403) ester hydrolysis, a common reaction catalyzed by phosphohydrolases and phosphotransferases. researchgate.net This structural analogy allows phosphonate-containing molecules to bind tightly to the active sites of these enzymes, effectively blocking the binding of the natural substrate.

Phosphonic acids and their esters have been extensively studied as mimics of the tetrahedral transition state in various enzymatic reactions. researchgate.net For instance, in peptidases, they mimic the gem-diolate transition state formed during peptide bond hydrolysis. researchgate.net Similarly, in lipases, they can emulate the configuration and charge distribution of the initial transition state in triglyceride hydrolysis. researchgate.net The stability of the P-C bond in phosphonates, compared to the labile P-O bond in phosphate esters, makes them resistant to enzymatic cleavage, leading to prolonged inhibition. researchgate.net

The inhibitory potency of phosphonate analogues is often correlated with the enzyme's affinity for the transition state of the reaction it catalyzes. This has been demonstrated in studies with various enzymes, including serine proteases, where peptidyl derivatives of α-aminoalkylphosphonate diaryl esters act as irreversible inhibitors by forming a stable phosphonate ester with the active-site serine residue. nih.gov The resulting complex often has a tetrahedral geometry around the phosphorus atom, further supporting the transition-state mimicry hypothesis. nih.gov

Table 1: Comparison of Phosphonate-Based Inhibitors and Their Targeted Enzymes

| Inhibitor Class | Target Enzyme Class | Mechanism of Inhibition | Key Structural Feature |

| α-Aminoalkylphosphonates | Serine Proteases | Covalent modification of active site serine | Phosphonate group mimics tetrahedral transition state |

| Biphenyl Phosphonates | STAT4 | Inhibition of SH2 domain protein-protein interaction | Phosphonate group mimics phosphotyrosine |

| Benzylphosphonates | Antimicrobial Targets | Disruption of cellular processes | Phosphonate group for improved membrane transport and bioavailability |

This table is generated based on information from various sources. nih.govnih.govnih.gov

Role of the Amino Group in Enzyme Active Site Interactions, Specificity, and Substrate Recognition

The presence and position of an amino group on the aromatic ring of benzylphosphonate analogues, as in this compound, play a crucial role in modulating their interaction with enzyme active sites. This functional group can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, which contribute to the binding affinity and specificity of the inhibitor.

The amino group can act as a hydrogen bond donor or acceptor, forming specific contacts with amino acid residues in the enzyme's active site. technologynetworks.com The position of the amino group (ortho, meta, or para) on the benzyl ring dictates the geometry of these interactions and can significantly influence the inhibitor's potency and selectivity for a particular enzyme. For instance, in the case of protein-protein interaction modulators, the specific placement of functional groups is critical for disrupting or stabilizing these interactions. nih.gov

Binding Site Analysis and Residue Interaction Mapping through In Vitro Mutagenesis Studies and Biochemical Assays

Elucidating the precise binding mode of phosphonate inhibitors within an enzyme's active site is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. Techniques such as site-directed mutagenesis and various biochemical assays are instrumental in this process.

Site-directed mutagenesis allows researchers to systematically replace specific amino acid residues in the enzyme's active site with others, and then to assess the impact of these mutations on inhibitor binding. nih.gov A significant decrease in binding affinity upon mutation of a particular residue suggests its direct involvement in the interaction with the inhibitor. This approach has been used to map the binding sites of various inhibitors, including those targeting protein phosphatases. nih.gov

Biochemical assays provide quantitative data on inhibitor potency, typically in the form of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These assays, often employing chromogenic or fluorogenic substrates, allow for the evaluation of a series of structurally related inhibitors to establish structure-activity relationships (SAR). nih.gov For example, SAR studies on benzylproline-derived inhibitors of the glutamine transporter ASCT2 have revealed the importance of the benzyl ring for binding. mssm.edu

Table 2: Examples of Amino Acid Residues Involved in Phosphonate Inhibitor Binding

| Enzyme | Inhibitor Class | Key Interacting Residues | Type of Interaction |

| Serine Proteases | α-Aminoalkylphosphonates | Serine, Histidine, Glycine | Covalent bonding, Hydrogen bonding |

| Protein Tyrosine Phosphatase 1B | Difluoromethylene phosphonates | Arginine, Cysteine, Phenylalanine | Hydrogen bonding, van der Waals interactions |

| STAT4 | Biphenyl Phosphonates | Arginine, Lysine | Electrostatic interactions, Hydrogen bonding |

This table is synthesized from information found in multiple research articles. researchgate.netnih.govnih.gov

Interactions with Biomacromolecules Beyond Enzymes (Proteins, Nucleic Acids, Lipids)

Binding Studies with Model Proteins (e.g., Albumins, Globulins) and Nucleic Acids (DNA/RNA)

Serum albumins, being the most abundant proteins in the blood, are known to bind a wide variety of small molecules, including drugs and their metabolites. The binding of compounds like this compound to albumin can significantly influence their pharmacokinetic properties, such as their distribution and half-life. Studies with other phosphonate-containing molecules have shown that they can indeed bind to serum albumin. nih.govnih.gov The interaction is often driven by a combination of hydrophobic interactions, involving the aromatic ring, and electrostatic interactions with the charged phosphonate group. nih.gov The specific binding site and affinity can vary depending on the exact structure of the phosphonate.

The interaction of small molecules with nucleic acids, such as DNA and RNA, is another important area of investigation. Aromatic moieties, like the benzyl group in this compound, can intercalate between the base pairs of DNA, while the charged phosphonate and amino groups can interact with the phosphate backbone and the bases. gatech.edunih.gov Such interactions can potentially interfere with DNA replication and transcription, leading to cytotoxic effects. The aromaticity of the nucleic acid bases themselves plays a role in these stacking interactions. rsc.org

While direct binding studies of this compound with globulins are not extensively reported, it is plausible that such interactions could occur, given the diverse binding capabilities of this class of proteins. researchgate.netmdpi.comnih.govnih.gov

Table 3: Potential Interactions of this compound with Biomacromolecules

| Biomacromolecule | Potential Interaction Site(s) | Driving Forces for Interaction | Potential Biological Consequence |

| Serum Albumin | Hydrophobic pockets, charged residue patches | Hydrophobic interactions, electrostatic interactions | Altered pharmacokinetics (distribution, half-life) |

| DNA/RNA | Intercalation between base pairs, phosphate backbone | Aromatic stacking, electrostatic interactions | Interference with replication and transcription |

| Globulins | Various binding sites | Hydrophobic and electrostatic interactions | Modulation of immune response or other functions |

This table is a summary of potential interactions based on the chemical properties of the compound and findings for similar molecules.

Membrane Association Studies and Mechanistic Insights into Cellular Permeability of Related Structures